molecular formula C20H20N4O5S B2604062 Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 899941-50-5

Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No. B2604062
CAS RN: 899941-50-5
M. Wt: 428.46
InChI Key: UDSHZUAANKXIOL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is fused with a pyridine ring, forming a tetrahydropyrido[2,3-d]pyrimidin-5-yl group. This group is linked to a thioacetamido group and a benzoate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may contribute to the stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of functional groups like the amide and ester could make it reactive towards both nucleophilic and electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds similar to Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate has shown significant scientific interest due to their diverse biological activities and potential therapeutic applications. For instance, studies on the synthesis and anti-HIV-1 activity of pyrimidin-4(3H)-ones derivatives indicate their potential in inhibiting the reproduction of the human immunodeficiency virus in vitro (Novikov et al., 2004). Similarly, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated analgesic and anti-inflammatory activities, highlighting the potential of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Properties and Computational Studies

The advancement in computational chemistry has allowed for detailed studies on the molecular properties of these compounds. For example, the molecular imprinted polymer technology has been applied to enhance the properties of organic fillers on bagasse cellulose fibers, with biological evaluation and computational calculations providing insights into their stability and potential applications in various industries (Fahim & Abu-El Magd, 2021).

Potential Therapeutic Applications

The research into the synthesis of heterocyclic compounds using such ethyl derivatives has also explored their potential therapeutic applications. The design and synthesis of classical and nonclassical antifolates from pyrrolo[2,3-d]pyrimidines suggest their usefulness as dihydrofolate reductase inhibitors and antitumor agents, showcasing the therapeutic potential of these chemical frameworks (Gangjee et al., 2007).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

ethyl 4-[[2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-4-29-19(27)12-5-7-13(8-6-12)22-15(25)11-30-14-9-10-21-17-16(14)18(26)24(3)20(28)23(17)2/h5-10H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSHZUAANKXIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate

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